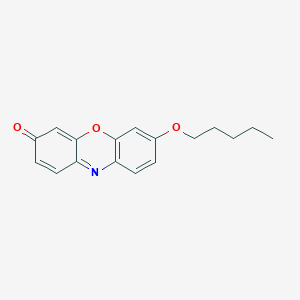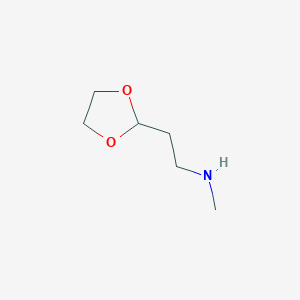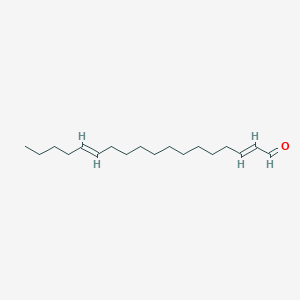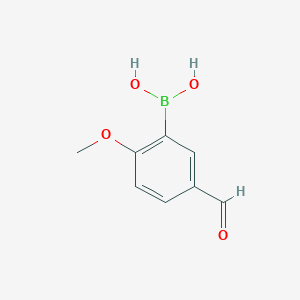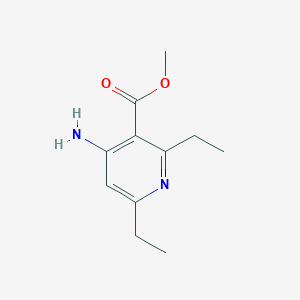
Methyl 4-amino-2,6-diethylpyridine-3-carboxylate
Descripción general
Descripción
Methyl 4-amino-2,6-diethylpyridine-3-carboxylate, also known as MADPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyridine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-2,6-diethylpyridine-3-carboxylate is not yet fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. This inhibition can lead to a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells and the disruption of bacterial cell walls.
Efectos Bioquímicos Y Fisiológicos
Methyl 4-amino-2,6-diethylpyridine-3-carboxylate has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial cell wall synthesis, and the suppression of viral replication. These effects make Methyl 4-amino-2,6-diethylpyridine-3-carboxylate a promising candidate for further investigation in the development of new drugs and therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Methyl 4-amino-2,6-diethylpyridine-3-carboxylate in lab experiments is its relatively low cost and ease of synthesis. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for research on Methyl 4-amino-2,6-diethylpyridine-3-carboxylate. Some possible areas of investigation include the development of new drugs and therapies for cancer, bacterial infections, and viral diseases, as well as the investigation of its potential use as a tool in biochemical and physiological research. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-amino-2,6-diethylpyridine-3-carboxylate and its potential side effects and toxicity.
Aplicaciones Científicas De Investigación
Methyl 4-amino-2,6-diethylpyridine-3-carboxylate has been shown to have a number of potential applications in scientific research. One of the most promising areas of investigation is in the development of new drugs and therapies for a variety of diseases. Methyl 4-amino-2,6-diethylpyridine-3-carboxylate has been shown to have activity against a number of different targets, including cancer cells, bacteria, and viruses.
Propiedades
Número CAS |
144291-52-1 |
|---|---|
Nombre del producto |
Methyl 4-amino-2,6-diethylpyridine-3-carboxylate |
Fórmula molecular |
C11H16N2O2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
methyl 4-amino-2,6-diethylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-4-7-6-8(12)10(11(14)15-3)9(5-2)13-7/h6H,4-5H2,1-3H3,(H2,12,13) |
Clave InChI |
QREXJZRRMNPDBX-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C(=N1)CC)C(=O)OC)N |
SMILES canónico |
CCC1=CC(=C(C(=N1)CC)C(=O)OC)N |
Sinónimos |
3-Pyridinecarboxylicacid,4-amino-2,6-diethyl-,methylester(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

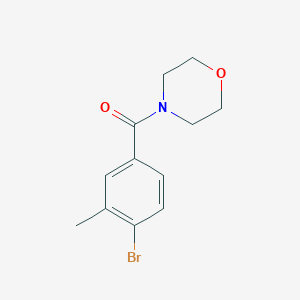
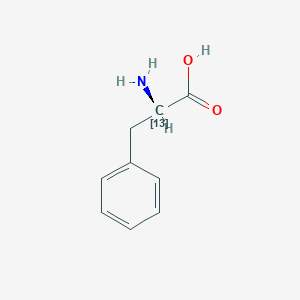
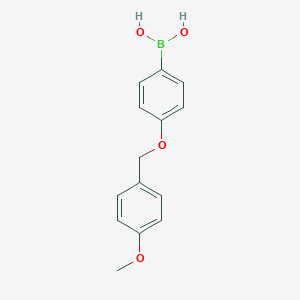
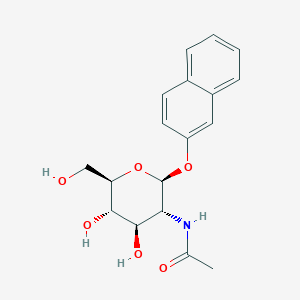
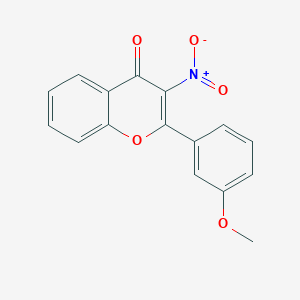
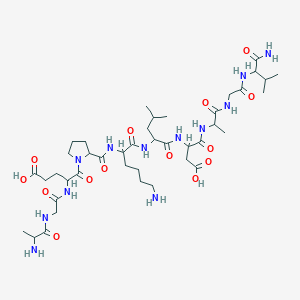
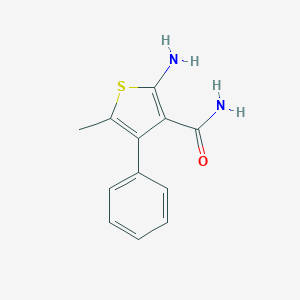
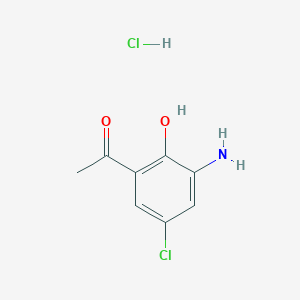
![1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B137124.png)

